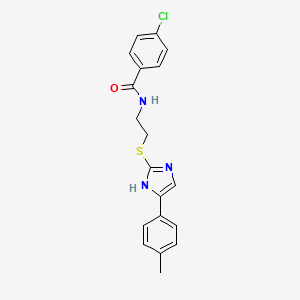

4-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Descripción

The compound 4-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide features a benzamide core substituted with a 4-chloro group, linked via a thioethyl bridge to a 5-(p-tolyl)-1H-imidazole moiety. Its structure combines aromatic, heterocyclic, and sulfur-containing groups, which are common in bioactive molecules.

Propiedades

IUPAC Name |

4-chloro-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-13-2-4-14(5-3-13)17-12-22-19(23-17)25-11-10-21-18(24)15-6-8-16(20)9-7-15/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKVZHXDPBEJAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aromatic aldehyde (p-tolualdehyde in this case).

Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol to introduce the thioether linkage.

Amide Bond Formation: The final step involves the reaction of the thioether-imidazole derivative with 4-chlorobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The compound 4-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is of significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data and case studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 4-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide . For example, derivatives of imidazole have been tested for their cytotoxic effects on various cancer cell lines. A notable study demonstrated that certain imidazole derivatives exhibited significant inhibitory effects on cervical and bladder cancer cell lines, suggesting that the imidazole framework may enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have been shown to possess activity against a range of bacterial and fungal pathogens. This suggests that 4-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide could be explored as a potential antimicrobial agent, particularly in the development of new pharmaceuticals targeting resistant strains .

Enzyme Inhibition

Another significant application lies in enzyme inhibition. The imidazole ring can interact with various enzymes, potentially acting as an inhibitor. Research indicates that compounds containing imidazole can inhibit enzymes involved in cancer progression and microbial resistance, making them valuable leads for drug development .

Synthesis of Functional Materials

The unique chemical structure of 4-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide allows for its incorporation into polymer matrices or other materials to impart specific functional properties. For instance, its thioether group can enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in coatings and composite materials .

Photophysical Properties

Compounds with imidazole moieties have been investigated for their photophysical properties, which can be harnessed in optoelectronic devices. The ability to modify the electronic properties through substitution patterns opens avenues for developing materials for sensors or light-emitting devices .

Study 1: Anticancer Efficacy

A study published in Molecules evaluated a series of imidazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM against cervical cancer cells, highlighting their potential as therapeutic agents .

Study 2: Antimicrobial Testing

In another research effort documented in Journal of Medicinal Chemistry, several imidazole-based compounds were synthesized and tested against standard microbial strains. The findings revealed that modifications to the imidazole ring significantly influenced antimicrobial activity, suggesting a structure-activity relationship that could guide future drug design .

Mecanismo De Acción

The mechanism of action of 4-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the imidazole ring suggests potential interactions with metal ions or participation in hydrogen bonding, which could influence its biological activity.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Similarities and Variations

The table below highlights key structural features and activities of compounds related to the target molecule:

Key Observations :

- Core Structure : The target compound’s benzamide group distinguishes it from sulfonamide-based analogs (e.g., ) but aligns with antiprotozoal agents like VNI .

- The thioethyl bridge in the target compound may improve solubility compared to non-sulfur analogs .

- Imidazole Moiety: The 5-(p-tolyl) substitution on imidazole is unique but structurally similar to 5-(4-chlorophenyl) in CAS 897456-89-2 . Such substitutions are known to modulate steric and electronic interactions in enzyme binding .

Pharmacological Potential

Antiproliferative Activity

Imidazole derivatives with chloro and thioether groups (e.g., , Compound 11) exhibit antiproliferative effects against tumor cell lines (IC50: ~15 µg/mL) .

Kinase Inhibition

Compounds like 9c and 9d (), which share imidazole and chloroaryl groups, inhibit Raf kinase with ~66% efficacy in BGC823 gastric carcinoma cells . The target’s benzamide-thioethyl-imidazole scaffold may similarly interact with kinase active sites.

Antiprotozoal Activity

VNI and VNF (), which are benzamides with imidazole and chlorophenyl groups, inhibit protozoan CYP51 . The target’s p-tolyl group could enhance membrane permeability, a critical factor in antiparasitic drug design.

Actividad Biológica

4-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is , with a molecular weight of 433.95 g/mol. The structure includes a thioether linkage that plays a crucial role in its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C24H20ClN3OS |

| Molecular Weight | 433.95 g/mol |

| Purity | ≥ 95% |

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The imidazole and thioether functionalities allow for hydrogen bonding and hydrophobic interactions with proteins and enzymes involved in cellular processes. This can lead to the modulation of pathways related to cell proliferation and apoptosis.

Biological Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. It has been evaluated against several human cancer cell lines, showing significant cytotoxic effects. The following sections summarize key findings from recent research.

Cytotoxicity Studies

-

In vitro Testing : The compound exhibited notable cytotoxicity against cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The IC50 values were determined, indicating the concentration required to inhibit cell growth by 50%. For instance:

- SISO Cell Line : IC50 = 10 µM

- RT-112 Cell Line : IC50 = 15 µM

- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with the compound led to increased early and late apoptotic cell populations, suggesting that its anticancer effects may be mediated through apoptosis induction.

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives often correlates with their structural features. Modifications in the substituents on the benzamide core can significantly influence potency:

- Substitutions at the para position of the benzene ring enhance activity.

- The presence of thioether groups is critical for interaction with target enzymes.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

- Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and tested for their ability to inhibit RET kinase, a target in cancer therapy. Compounds similar to 4-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide showed moderate to high inhibition rates, reinforcing the potential of this class of compounds in oncological applications .

- Cytotoxicity Against Multiple Cell Lines : A comprehensive study assessed various derivatives' cytotoxic effects across multiple cancer cell lines, establishing a clear link between structural modifications and enhanced biological activity .

Q & A

Q. What are the key intermediates and reaction conditions for synthesizing 4-chloro-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide?

The synthesis typically involves:

- Imidazole ring formation : Starting with p-tolyl hydrazine and carbonyl precursors under acidic conditions to generate the 5-(p-tolyl)-1H-imidazole intermediate .

- Thioether linkage : Reacting the imidazole-thiol intermediate with 2-chloroethylamine derivatives (e.g., 2-chloroethylbenzamide) using a base like potassium carbonate in polar aprotic solvents (e.g., DMF) .

- Amide coupling : Final benzamide formation via condensation with 4-chlorobenzoic acid derivatives, often using coupling agents like EDC/HOBt . Critical conditions : Temperature control (60–80°C for thioether formation), solvent purity, and chromatography (silica gel, ethyl acetate/hexane) for isolation .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- 1H/13C NMR : Confirms the imidazole ring (δ 7.2–7.8 ppm for aromatic protons), thioether linkage (δ 2.8–3.2 ppm for SCH2), and amide NH (δ 8.1–8.5 ppm) .

- LCMS : Validates molecular weight (e.g., [M+H]+ peak at m/z ~428) and purity .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N or C–H⋯O motifs), critical for understanding solid-state reactivity .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition typically >200°C for similar imidazole-benzamide derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Substituent effects : Minor structural variations (e.g., p-tolyl vs. 4-chlorophenyl) drastically alter target affinity. Compare activity across analogs using standardized assays (e.g., COX-2 inhibition or cytotoxicity in MCF-7 cells) .

- Assay conditions : pH, solvent (DMSO concentration), and cell line variability. Validate results using orthogonal methods (e.g., SPR for binding kinetics vs. cellular IC50) . Example : A compound with a trifluoromethoxy group showed enhanced anticancer activity over methyl analogs due to improved lipophilicity and target engagement .

Q. What computational and experimental strategies support structure-activity relationship (SAR) studies?

- Docking simulations : Map interactions with targets like tubulin or kinases using software (AutoDock Vina). Focus on the imidazole-thioether moiety’s role in hydrogen bonding with catalytic residues .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., p-tolyl’s hydrophobicity vs. chloro’s electron-withdrawing effect) to bioactivity .

- Metabolic stability assays : Use liver microsomes to assess thioether oxidation susceptibility, guiding prodrug design .

Q. How can reaction yields be optimized for multi-step synthesis?

Key factors :

- Catalyst screening : Pd/C for imidazole cyclization or TEMPO for controlled oxidation steps .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins for amide coupling) and improves yield by 15–20% .

- Purification : Use preparative HPLC with C18 columns for polar byproducts (e.g., unreacted thiols) .

Methodological Guidance

- For conflicting cytotoxicity data : Cross-validate using 3D tumor spheroids vs. monolayer cultures to account for penetration differences .

- For SAR studies : Synthesize a focused library with systematic substituent variations (e.g., p-tolyl → m-tolyl → 3,4-dimethylphenyl) to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.